molecular formula C9H20ClNO B2547497 3-(2-Methylpropoxy)piperidine;hydrochloride CAS No. 2460756-51-6

3-(2-Methylpropoxy)piperidine;hydrochloride

Cat. No.: B2547497
CAS No.: 2460756-51-6
M. Wt: 193.72
InChI Key: FFZVBSLWHXIHJC-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)piperidine hydrochloride is a piperidine derivative characterized by a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the piperidine ring, with a hydrochloride salt. Piperidine derivatives are widely studied for their pharmacological properties, particularly in targeting neurotransmitter receptors such as histamine H3, acetylcholine (nAChR), and dopamine receptors.

Properties

IUPAC Name

3-(2-methylpropoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)7-11-9-4-3-5-10-6-9;/h8-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVBSLWHXIHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)piperidine;hydrochloride typically involves the reaction of piperidine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the 2-methylpropyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methylpropoxy)piperidine;hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3-(2-Methylpropoxy)piperidine;hydrochloride.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropoxy)piperidine;hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Pitolisant (BF2.649)
  • Chemical Structure : 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride .
  • Key Features :
    • Aromatic chlorophenyl group linked via a propoxy chain to the piperidine ring.
    • High affinity and selectivity for histamine H3 receptors (Ki = 0.16 nM; EC50 = 1.5 nM).
    • Replaces imidazole with piperidine, reducing CYP enzyme interaction .
  • Pharmacology : Enhances wakefulness and cognitive function via H3 receptor inverse agonism. Preclinical studies show increased cortical dopamine and acetylcholine levels in rats and improved memory in mice .

Comparison :

  • Structural Differences : 3-(2-Methylpropoxy)piperidine lacks the chlorophenyl group and extended propoxy chain of Pitolisant, likely reducing H3 receptor affinity.
  • Functional Impact : The absence of an aromatic group may limit π-stacking interactions with receptors but improve solubility due to reduced lipophilicity.
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
  • Chemical Structure: Substituted with chloro and isopropyl groups on the phenoxy ring .
  • Key Features: Bulky substituents may enhance steric hindrance, affecting receptor binding. Molecular weight: Not provided, but likely higher than 3-(2-Methylpropoxy)piperidine due to the isopropyl group.

Comparison :

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Chemical Structure : Diphenylmethoxy group attached to piperidine .
  • Key Features :
    • Molecular weight: 303.83 g/mol.
    • High lipophilicity due to aromatic diphenyl groups, which may limit blood-brain barrier penetration.

Comparison :

  • Lipophilicity : The methylpropoxy group in 3-(2-Methylpropoxy)piperidine likely offers moderate lipophilicity, balancing membrane permeability and solubility better than diphenylmethoxy derivatives.

Physicochemical and Pharmacokinetic Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
3-(2-Methylpropoxy)piperidine HCl 2-Methylpropoxy ~220 (estimated) Moderate lipophilicity; potential for CNS penetration due to smaller substituents.
Pitolisant (BF2.649) 4-Chlorophenylpropoxy 341.3 High H3 receptor affinity; oral bioavailability (84% in mice).
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy 303.83 High lipophilicity; limited CNS availability.
3-Methoxypiperidine HCl Methoxy 149.63 Increased polarity; melting point: 108–112°C .

Biological Activity

3-(2-Methylpropoxy)piperidine;hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions with various biological pathways, receptor-ligand interactions, and its utility as a precursor in medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications and developing new synthetic methodologies.

3-(2-Methylpropoxy)piperidine;hydrochloride exhibits unique chemical properties due to the presence of the 2-methylpropoxy group. This structure allows it to interact with specific molecular targets, including receptors and enzymes, influencing cellular signaling pathways and physiological responses.

The compound's mechanism of action involves:

  • Binding to Active Sites : It can bind to the active sites of receptors or enzymes, modulating their activity.
  • Conformational Changes : The binding may induce conformational changes in these proteins, altering their function and affecting downstream signaling pathways.

Biological Activity

Research indicates that 3-(2-Methylpropoxy)piperidine;hydrochloride is involved in several biological activities:

  • Modulation of Biological Pathways : The compound is utilized in studies aimed at understanding the modulation of various biological pathways, which can have implications in drug development.
  • Receptor-Ligand Interactions : It plays a role in investigating how different ligands interact with their respective receptors, contributing to the field of pharmacology .

Research Applications

The compound is employed across various scientific fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical agents. Its derivatives have shown promise in therapeutic applications, particularly in neuropharmacology .
  • Chemical Synthesis : As a synthetic intermediate, it facilitates the development of new synthetic methodologies, proving valuable in organic chemistry.

Comparative Analysis

To understand the uniqueness of 3-(2-Methylpropoxy)piperidine;hydrochloride, it is essential to compare it with similar compounds:

Compound NameUnique Features
3-(2-Methylphenyl)piperidine;hydrochlorideExhibits different receptor selectivity
3-(2-Methylpropyl)piperidine;hydrochlorideVaries in biological activity due to structural differences
3-(2-Methoxypropoxy)piperidine;hydrochlorideDifferent pharmacokinetic profiles

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to 3-(2-Methylpropoxy)piperidine;hydrochloride:

  • Antidepressant Activity : Research on piperidine derivatives has shown comparable biological activity to established antidepressants like viloxazine. Such studies evaluate reuptake inhibition of biogenic amines, indicating potential therapeutic effects .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further exploration in treating infections.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methylpropoxy)piperidine hydrochloride, and what are their methodological considerations?

Answer: The synthesis typically involves functionalizing the piperidine ring via alkylation or substitution. Key steps include:

  • Oxidation : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under inert atmospheres to introduce oxygen-containing groups .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction, requiring strict temperature control to avoid side reactions .
  • Substitution : Halogenation or nucleophilic substitution with catalysts (e.g., Pd/C) to improve regioselectivity .

Q. Methodological Considerations :

  • Optimize reaction yields by varying solvent polarity (e.g., dichloromethane vs. ethanol).
  • Monitor intermediates via TLC or HPLC to confirm step completion .

Q. Which analytical techniques are recommended for characterizing 3-(2-Methylpropoxy)piperidine hydrochloride, and how are data discrepancies resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on piperidine ring protons (δ 1.5–3.0 ppm) and methylpropoxy substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₈ClNO₂, ~215.7 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using C18 columns and UV detection at 210–254 nm .

Q. Resolving Data Contradictions :

  • Cross-validate spectral data with computational tools (e.g., ChemDraw simulations).
  • Re-run analyses under standardized conditions (e.g., deuterated solvent, calibrated instruments) .

Q. What safety protocols are critical for handling 3-(2-Methylpropoxy)piperidine hydrochloride in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95/P95) to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of 3-(2-Methylpropoxy)piperidine hydrochloride?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, higher temperatures (80–100°C) may accelerate alkylation but risk decomposition .
  • Byproduct Identification : Employ LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials, over-oxidized products) .
  • Catalyst Screening : Test palladium or nickel catalysts for improved selectivity in substitution steps .

Q. What strategies are effective in resolving contradictions in pharmacological activity data for piperidine derivatives like 3-(2-Methylpropoxy)piperidine hydrochloride?

Answer:

  • In Vitro/In Vivo Correlation : Validate receptor binding assays (e.g., μ-opioid receptor affinity) with animal models (e.g., analgesic efficacy in rodents) .
  • Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Meta-Analysis : Compare published data on structurally similar compounds (e.g., Meperidine hydrochloride) to contextualize results .

Q. How can researchers address challenges in scaling up the synthesis of 3-(2-Methylpropoxy)piperidine hydrochloride for preclinical studies?

Answer:

  • Process Intensification : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., alkylation) .
  • Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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